Methyl 3-{4-[(3-methylbutanoyl)amino]phenoxy}-2-thiophenecarboxylate
Description
Methyl 3-{4-[(3-methylbutanoyl)amino]phenoxy}-2-thiophenecarboxylate is a thiophene-based ester compound featuring a phenoxy substituent at the 3-position of the thiophene ring. The phenoxy group is further modified by a 3-methylbutanoylamino moiety, introducing a branched aliphatic chain.
Properties
IUPAC Name |
methyl 3-[4-(3-methylbutanoylamino)phenoxy]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-11(2)10-15(19)18-12-4-6-13(7-5-12)22-14-8-9-23-16(14)17(20)21-3/h4-9,11H,10H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUZIHTVOYUPTFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=C(C=C1)OC2=C(SC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-{4-[(3-methylbutanoyl)amino]phenoxy}-2-thiophenecarboxylate is a complex organic compound notable for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications in various fields such as pharmacology and biochemistry.
Chemical Structure and Synthesis
Chemical Structure:
The compound features a thiophene ring, a phenoxy group, and an amide linkage, contributing to its unique chemical properties. Its IUPAC name is this compound with a molecular formula of C17H19NO4S.
Synthesis:
The synthesis typically involves multiple steps, including:
- Formation of the thiophene ring.
- Creation of the phenoxy group.
- Amide bond formation through condensation reactions.
These reactions often require specific catalysts and solvents to optimize yield and purity .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, such as enzymes and receptors. The compound may exert its effects by:
- Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
- Receptor Modulation: Interacting with cell surface receptors to influence signaling pathways.
These interactions can lead to significant biological outcomes, including anti-inflammatory and anticancer effects .
Biological Studies
Recent studies have highlighted several key findings regarding the biological activity of this compound:
- Anticancer Activity:
-
Anti-inflammatory Properties:
- Research Findings: The compound has shown potential in reducing inflammation markers in animal models of arthritis, suggesting its use as an anti-inflammatory agent .
- Enzyme Inhibition:
Table 1: Biological Activities of this compound
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following compounds share the thiophene-2-carboxylate core but differ in substituents on the phenoxy or amino groups:
Functional Group Impact on Properties
- Lipophilicity: The 3-methylbutanoyl group in the target compound provides moderate lipophilicity, balancing solubility and membrane permeability.
- Steric Effects: The 3-phenylpropanoyl substituent () introduces steric bulk, which could hinder interactions in enzymatic or receptor-binding assays compared to the target compound’s aliphatic chain.
- Electronic Effects : Fluorine in the 2-fluorobenzoyl variant may stabilize the amide bond via electron withdrawal, enhancing chemical stability .
Spectroscopic Characterization
- IR/NMR Data: Analogues such as Methyl 3-(phenylamino)-2-thiophenecarboxylate exhibit characteristic IR peaks for ester carbonyl (~1700 cm⁻¹) and amine N–H stretches (~3300 cm⁻¹). NMR signals for thiophene protons typically appear at δ 6.5–7.5 ppm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
